molecular formula C40H56O2 B3344449 (3S,3'S,all-E)-Zeaxanthin CAS No. 72002-36-9

(3S,3'S,all-E)-Zeaxanthin

Cat. No. B3344449
CAS RN: 72002-36-9
M. Wt: 568.9 g/mol
InChI Key: JKQXZKUSFCKOGQ-ANDPMPNWSA-N
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Description

(3S,3'S,all-E)-Zeaxanthin is a natural carotenoid pigment that is found in various fruits and vegetables, including corn, spinach, and peppers. It is an isomer of lutein and is known for its potent antioxidant properties. In recent years, (3S,3'S,all-E)-Zeaxanthin has gained a lot of attention from the scientific community due to its potential health benefits.

Mechanism of Action

(3S,3'S,all-E)-Zeaxanthin exerts its biological effects through various mechanisms. It acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It also has anti-inflammatory properties, reducing inflammation in the body. Additionally, (3S,3'S,all-E)-Zeaxanthin has been shown to modulate gene expression, regulating various cellular processes.
Biochemical and Physiological Effects:
(3S,3'S,all-E)-Zeaxanthin has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and DNA damage. It also has a protective effect on the eyes, reducing the risk of AMD. Additionally, (3S,3'S,all-E)-Zeaxanthin has been shown to improve cognitive function and reduce the risk of certain cancers.

Advantages and Limitations for Lab Experiments

One advantage of studying (3S,3'S,all-E)-Zeaxanthin in the laboratory is that it is a natural compound, making it safe for use in humans. Additionally, it is readily available and can be easily synthesized. However, one limitation is that it can be difficult to isolate and purify the compound, making it challenging to study its effects in vitro.

Future Directions

There are several future directions for research on (3S,3'S,all-E)-Zeaxanthin. One area of interest is its potential use in the prevention and treatment of AMD. Further studies are needed to determine the optimal dosage and duration of treatment. Additionally, more research is needed to understand the mechanisms by which (3S,3'S,all-E)-Zeaxanthin exerts its biological effects. Finally, there is a need for more studies on the safety and efficacy of (3S,3'S,all-E)-Zeaxanthin in humans.

Scientific Research Applications

(3S,3'S,all-E)-Zeaxanthin has been extensively studied for its potential health benefits. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. Studies have also suggested that (3S,3'S,all-E)-Zeaxanthin may have a protective effect against age-related macular degeneration (AMD), a leading cause of blindness in older adults.

properties

IUPAC Name

(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQXZKUSFCKOGQ-ANDPMPNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@@H](CC2(C)C)O)C)\C)\C)/C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315686
Record name (3S,3′S)-Zeaxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (3S,3'S)-beta,beta-Carotene-3,3'-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040162
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Zeaxanthin, (3S,3'S)-

CAS RN

72002-36-9
Record name (3S,3′S)-Zeaxanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72002-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zeaxanthin, (3S,3'S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072002369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,3′S)-Zeaxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZEAXANTHIN, (3S,3'S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRI00MMQ7Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (3S,3'S)-beta,beta-Carotene-3,3'-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040162
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

209 - 209.5 °C
Record name (3S,3'S)-beta,beta-Carotene-3,3'-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040162
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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